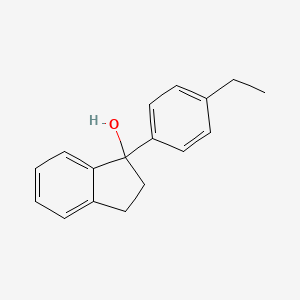
1-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-ol is an organic compound with a complex structure that includes an indene backbone substituted with an ethylphenyl group and a hydroxyl group
Preparation Methods
The synthesis of 1-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-ol typically involves the use of Grignard reagents. The process begins with the preparation of a Grignard reagent from an organohalide and magnesium. This reagent is then reacted with a suitable carbonyl compound to form the desired alcohol. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the successful formation of the product .
In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation or other advanced synthetic techniques that allow for higher yields and purity.
Chemical Reactions Analysis
1-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be added or replaced under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various physiological effects .
Comparison with Similar Compounds
Similar compounds to 1-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-ol include:
1-(4-Methylphenyl)-2,3-dihydro-1H-inden-1-ol: Differing by a methyl group instead of an ethyl group, this compound has slightly different chemical properties and reactivity.
1-(4-Propylphenyl)-2,3-dihydro-1H-inden-1-ol: With a propyl group, this compound exhibits variations in its physical and chemical behavior compared to the ethyl-substituted version.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions in both chemical and biological contexts .
Properties
CAS No. |
61561-60-2 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C17H18O/c1-2-13-7-9-15(10-8-13)17(18)12-11-14-5-3-4-6-16(14)17/h3-10,18H,2,11-12H2,1H3 |
InChI Key |
KZYKOIFUFBNBEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CCC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















